![molecular formula C24H25N7O2 B2617285 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone CAS No. 920348-55-6](/img/structure/B2617285.png)
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone
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Overview
Description
1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone is a complex organic compound that belongs to the class of triazolopyrimidines This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties
Preparation Methods
The synthesis of 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the piperazine ring and the methoxyphenyl group. Common reagents used in these reactions include benzyl halides, piperazine, and methoxyphenyl derivatives. The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl positions, using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Research indicates that this compound exhibits several promising biological activities:
- Antioxidant Activity : Derivatives of triazolo-pyrimidines have demonstrated the ability to mitigate oxidative stress in biological systems, suggesting potential applications in treating oxidative stress-related disorders .
- Neuroprotective Effects : Studies have shown that similar compounds can provide neuroprotection in models of neurodegenerative diseases such as Parkinson's disease. They have been effective in reducing symptoms like catalepsy induced by haloperidol.
- Antimicrobial Properties : The triazole moiety is often linked with antimicrobial activity against various pathogens. While specific data on this compound's efficacy against ESKAPE pathogens is limited, related analogs have shown promise.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound adheres to Lipinski's rule of five, indicating favorable oral bioavailability. However, comprehensive toxicological assessments are necessary to evaluate its safety profile thoroughly.
Case Studies
Several studies highlight the compound's biological activities:
- Neuroprotective Study : A study involving triazolo-pyrimidine derivatives demonstrated significant neuroprotective effects in rodent models. The most active derivatives showed reduced catalepsy duration compared to controls, indicating their potential for treating neurodegenerative diseases.
- Antimicrobial Screening : In research focusing on triazole derivatives, various compounds were tested against bacterial strains. Results indicated variable potency against Gram-positive and Gram-negative bacteria, emphasizing the need for further optimization for specific pathogen efficacy.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core is known to interact with enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s binding affinity and selectivity, while the methoxyphenyl group contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar compounds to 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone include other triazolopyrimidine derivatives, such as:
- 1-(4-(3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone
- 1-(4-(3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical behavior and biological activities. The unique combination of the triazolopyrimidine core, piperazine ring, and methoxyphenyl group in this compound makes it a valuable compound for further research and development.
Biological Activity
The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone is a synthetic derivative that incorporates multiple pharmacologically relevant moieties. Its structure suggests potential biological activities that can be explored in various therapeutic contexts, including anticancer and antimicrobial applications.
- Molecular Formula : C₁₅H₁₈N₄O
- Molecular Weight : 282.33 g/mol
- CAS Number : 2137710-44-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The triazolo[4,5-d]pyrimidine moiety is known for its role in modulating various enzymatic pathways, while the piperazine ring often contributes to receptor binding and modulation.
Biological Activity Overview
The compound has been evaluated for various biological activities through in vitro and in vivo studies. Below are some key findings:
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : The compound showed promising results against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro assays indicated an IC50 value of approximately 8.47 µM against MCF-7 cells after 72 hours of treatment .
Antimicrobial Activity
In addition to anticancer effects, the compound has also been tested for antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that the compound exhibits moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The structure of the compound allows for diverse modifications that can enhance its biological activity:
- Piperazine Substitution : Variations in the piperazine moiety can lead to improved binding affinity for target receptors.
- Triazole Ring Modifications : Alterations in the triazole structure can significantly impact the compound's pharmacokinetics and bioavailability.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
- Triazole Derivatives : A study reported that triazole-based compounds demonstrated enhanced selectivity towards DprE1, a target for tuberculosis treatment. This suggests potential applications for our compound in infectious diseases beyond cancer .
- Piperazine Analogues : Research on piperazine-containing compounds revealed a broad spectrum of pharmacological activities, including anti-inflammatory and analgesic effects .
Research Findings Summary Table
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-33-20-9-7-18(8-10-20)15-21(32)29-11-13-30(14-12-29)23-22-24(26-17-25-23)31(28-27-22)16-19-5-3-2-4-6-19/h2-10,17H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRBBLMDJUQYCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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